molecular formula C3H6N4 B100220 1H-pyrazole-3,5-diamine CAS No. 16082-33-0

1H-pyrazole-3,5-diamine

Cat. No. B100220
CAS RN: 16082-33-0
M. Wt: 98.11 g/mol
InChI Key: KGBBJPZIDRELDP-UHFFFAOYSA-N
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Description

1H-pyrazole-3,5-diamine is a chemical compound that is part of the pyrazole family, characterized by a 5-membered ring structure containing two nitrogen atoms. This compound serves as a core structure for various derivatives with potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of 1H-pyrazole-3,5-diamine derivatives can be achieved through various methods. For instance, the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate has been synthesized and shown to interact with compounds like amphetamines and dopamine, forming stable complexes . Another approach involves the condensation of 3-methyl-1-phenyl-2-pyrazoline-4,5-dione with aromatic 1,2-diamines, leading to regioselective isomeric products . Additionally, a photocatalyst-free visible-light-enhanced strategy has been reported for the synthesis of pyrazolo[1,5-a][1,3,5]triazine-2,4-diamines, which are purine analogues, through a one-pot protocol involving electron donor-acceptor complexes .

Molecular Structure Analysis

The molecular structure of 1H-pyrazole-3,5-diamine derivatives has been extensively studied. X-ray crystallography has revealed the crystal structures of several derivatives, such as 3,5-diaryl-1H-pyrazoles, which form dimers through intermolecular hydrogen bonds . Similarly, the crystal structure of a novel pyrazole derivative with a benzo[d][1,3]dioxol-5-yl and a 3-methylthiophen-2-yl group has been determined, showing a twisted conformation between the pyrazole and thiophene rings .

Chemical Reactions Analysis

1H-pyrazole-3,5-diamine derivatives participate in various chemical reactions. For example, 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidines have been synthesized from the cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles, which can further undergo palladium-catalyzed reductive azo cleavage to produce heteroaromatic 1,2-diamines . These intermediates are valuable for the development of new fused heteroaromatic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazole-3,5-diamine derivatives have been characterized using various spectroscopic and computational methods. For instance, a pyrazole derivative with a 2-nitrobenzoyl and 4-methoxyphenyl groups has been synthesized and characterized, with its molecular geometry and vibrational frequencies calculated using density functional theory . Another derivative, 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole, was characterized by X-ray diffraction, IR-NMR spectroscopy, and quantum chemical computational methods, revealing its molecular geometry and electronic structure .

Case Studies

Several case studies highlight the potential applications of 1H-pyrazole-3,5-diamine derivatives. For example, the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate forms complexes with neurotransmitters, which could be relevant for the development of sensors or therapeutic agents . The photocatalyst-free synthesis of purine analogues could have implications in drug research and development . Additionally, the study of the crystal structure and hydrogen bonding of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines provides insights into the design of new pharmaceuticals .

Scientific Research Applications

Corrosion Inhibition and Antimicrobial Activity

1H-pyrazole-3,5-diamine derivatives have shown significant efficiency as corrosion inhibitors, particularly for copper alloy in basic media. These derivatives exhibit high effectiveness in preventing copper dissolution in NH4OH solutions. Additionally, they demonstrate superior antibacterial activities against both gram-positive and gram-negative bacteria compared to conventional bactericides. Their chemical structures play a crucial role in these activities (Sayed, Azab, Anwer, Raouf, & Negm, 2018).

Synthesis of Purine Analogues

A photocatalyst-free, visible-light-enhanced strategy has been developed for synthesizing pyrazolo[1,5-a][1,3,5]triazine-2,4-diamines, which are purine analogues. This process involves the formation of electron donor-acceptor complexes and is instrumental in drug research and development, especially in the context of synthesizing complex organic compounds (Guo et al., 2021).

Pancreatic Lipase Inhibitors for Anti-obesity

N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives, designed and synthesized as potential pancreatic lipase inhibitors, demonstrate notable anti-obesity activity. These derivatives were evaluated for their drug-likeness properties, enzyme inhibition potency, and could be further optimized for obesity treatment (Unnisa et al., 2022).

Synthesis of Biologically Active Compounds

1H-pyrazole-3,5-diamine derivatives have been synthesized and evaluated for biological activities like cyclin-dependent kinase inhibition and cytotoxicity against cancer cell lines. These compounds integrate aminopyrazole and benzimidazole scaffolds, which are significant in medicinal chemistry (Jedinák, Kryštof, & Cankař, 2016).

Organic Semiconductor Applications

Novel pyrazole-based organic semiconductors have been synthesized for applications in optoelectronic devices. These compounds demonstrate specific optical properties and surface morphologies, making them suitable for various electronic applications (Cetin, Korkmaz, Erdoğan, Kösemen, 2019).

Antimicrobial Cotton Fabrics

1H-pyrazole-3,5-diamine derivatives have been utilized in creating antimicrobial cotton fabrics. Encapsulated into liposomal chitosan emulsions, these compounds maintain fabric mechanical properties while providing effective antimicrobial properties (Nada et al., 2018).

Safety And Hazards

The safety information for 1H-pyrazole-3,5-diamine includes GHS07 pictograms and the signal word “Warning”. Hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Future Directions

The future directions of 1H-pyrazole-3,5-diamine research could involve the development of new synthetic techniques and biological activity related to pyrazole derivatives . The nitrogen-centered-radical-mediated approach to cleave C–N bonds in a monocyclic pyrazole could be further explored .

properties

IUPAC Name

1H-pyrazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4/c4-2-1-3(5)7-6-2/h1H,(H5,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBBJPZIDRELDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50430696
Record name 1H-pyrazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrazole-3,5-diamine

CAS RN

16082-33-0
Record name 1H-pyrazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Diamino-1H-pyrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
137
Citations
DC Pawar, SV Gaikwad, SS Kamble… - Chem …, 2022 - researchgate.net
Multidrug resistance tuberculosis (TB) is one of the major problems in the world, accounting for morbidity and mortality [1, 2]. The literature report and per World Health Organization (…
Number of citations: 5 www.researchgate.net
R Adiguzel, H Esener, Z Ergin, E Aktan… - Asian Journal of …, 2011 - researchgate.net
In this study, the diazotized p-nitroaniline and p-methylaniline were coupled with malononitrile. The ring closure reaction of the obtained products with hydrazine monohydrate yielded 4-…
Number of citations: 4 www.researchgate.net
L Jedinák, V Kryštof, P Cankar - Heterocycles, 2011 - academia.edu
The three-step synthesis of 4-benzyl-1H-pyrazole-3, 5-diamines 2 from commercially available aldehydes 3 is given. The Knoevenagel condensation was utilized to assemble the initial …
Number of citations: 7 www.academia.edu
R Adiguzel, H Esener, Z Ergin, E Aktan… - Asian Journal of …, 2011 - researchgate.net
In this study, the diazotized o-chloraniline was coupled with malononitrile. The ring closure reaction of the obtained product with hydrazine monohydrate yielded 4-(2-chlorophenylazo)-…
Number of citations: 8 www.researchgate.net
H Esener, R Adiguzel, Z Ergin, E Aktan… - Advanced Science …, 2011 - ingentaconnect.com
In this study, the diazotized o-nitroaniline was coupled with malononitrile. The ring closure reaction of the obtained product with hydrazine monohydrate yielded 4-(2-nitrophenylazo)-1H-…
Number of citations: 12 www.ingentaconnect.com
GH Sayed, ME Azab, KE Anwer, MA Raouf… - Journal of Molecular …, 2018 - Elsevier
Six pyrazole and pyrazolone derivatives namely: 3-amino-1-phenyl-5-pyrazolone (1), 3-amino-1-(2,4-dinitrophenyl)-5-pyrazolone (2), 1H-pyrazole-3,5-diamine-4-(2-phenyldiazenyl) (3), …
Number of citations: 92 www.sciencedirect.com
EH El-Sayed, KS Mohamed - Polycyclic Aromatic Compounds, 2021 - Taylor & Francis
A new series of pyrazole, pyrimidine, pyrazolo[1,5-a]pyrimidine, imidazo[1,2-b]pyrazole and pyrazolo[5,1-b]quinazoline derivatives containing indane moiety are prepared by using N-(2,…
Number of citations: 18 www.tandfonline.com
A Elkholy, F Al-Qalaf, MH Elnagdi - Arkivoc, 2008 - arkat-usa.org
Pyrazolo [1, 5-a] pyrimidine derivatives were prepared by condensation of 4-phenyldiazenyl-1H-pyrazole-3, 5-diamine with enaminonitriles and with enaminones. The regioorientation …
Number of citations: 24 www.arkat-usa.org
AEM Mekky, SMH Sanad - ChemistrySelect, 2023 - Wiley Online Library
In this study, we aimed to establish two new series of pyrazolo[1,5‐a]pyrimidines starting from 1H‐pyrazole‐3,5‐diamine. The first series was prepared by reacting 1H‐pyrazole‐3,5‐…
AA Fadda, HM Refat, NA Mohamed… - Lett. Appl …, 2021 - nanobioletters.com
The synthesis and antioxidant of some new pyrazole analogs were described. It is achieved by the reaction of phenyl-4-(phenylsulfonyl)-1H-pyrazole-3, 5-diamine (3) with different …
Number of citations: 3 nanobioletters.com

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